molecular formula C9H17NO3 B13618440 2-Acetamido-3-methylhexanoic acid

2-Acetamido-3-methylhexanoic acid

Cat. No.: B13618440
M. Wt: 187.24 g/mol
InChI Key: FYKTXGUOMBUHHE-UHFFFAOYSA-N
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Description

2-Acetamido-3-methylhexanoic acid is a synthetic compound that belongs to the class of amino acids It is structurally characterized by an acetamido group attached to the second carbon and a methyl group attached to the third carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-methylhexanoic acid typically involves the acylation of 3-methylhexanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the acetamido group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetamido-3-methylhexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, affecting cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylhexanoic acid: Similar structure but with an amino group instead of an acetamido group.

    3-Acetamido-5-acetylfuran: Contains an acetamido group but has a different core structure.

Uniqueness

2-Acetamido-3-methylhexanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its acetamido group provides unique reactivity and interaction potential compared to similar compounds.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-acetamido-3-methylhexanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-5-6(2)8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

FYKTXGUOMBUHHE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(=O)O)NC(=O)C

Origin of Product

United States

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